molecular formula C10H12N2O3 B13152695 N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide

Cat. No.: B13152695
M. Wt: 208.21 g/mol
InChI Key: BFGQLCPNTGIEBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide typically involves the following steps :

Chemical Reactions Analysis

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound’s azetidine ring and furan ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as :

    N-Boc-azetidin-3-one: A precursor in the synthesis of the target compound.

    Methyl 2-(azetidin-3-ylidene)acetate: Another intermediate used in similar synthetic routes.

    3-(Acetoxymethyl)azetidines: Functionalized azetidines with similar structural features.

The uniqueness of this compound lies in its combination of the azetidine ring, furan ring, and acetamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring substituted with a formylfuran moiety. This structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, similar to other acetamide derivatives that have shown kinase inhibition properties .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of acetamides exhibit antioxidant properties, which may extend to this compound as well .

Antioxidant Activity

Research indicates that acetamide derivatives can scavenge free radicals and reduce oxidative stress. For instance, compounds similar to this compound demonstrated significant antioxidant activity in vitro, as measured by the ABTS radical scavenging assay .

Compound IDLD50 (ppm)Antioxidant Activity
400063.0443High
4000710.6444Moderate

Cytotoxicity

In a study evaluating cytotoxic effects on J774.A1 macrophage cells, this compound and related compounds did not exhibit cytotoxicity at concentrations tested (0.1–10 µM), indicating a favorable safety profile for further development .

Study on Antioxidant Activity

A study focused on the synthesis and evaluation of acetamide derivatives highlighted the compound's potential in reducing nitric oxide production in LPS-stimulated macrophages. The addition of graded concentrations significantly reduced NO levels, suggesting anti-inflammatory properties alongside antioxidant effects .

Kinase Inhibition Potential

Similar compounds have been evaluated for their ability to inhibit various kinases involved in cancer progression. While specific data on this compound is limited, its structural similarity to known kinase inhibitors suggests it may possess similar inhibitory effects .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[1-(5-formylfuran-2-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C10H12N2O3/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14)

InChI Key

BFGQLCPNTGIEBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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